N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide
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Overview
Description
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and agrochemistry
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer progression, pain perception, convulsion, parasitic infection, oxidative stress, and plant growth .
Result of Action
Given the range of biological activities associated with pyrazole derivatives, the effects could potentially include altered cell signaling, changes in gene expression, modulation of enzyme activity, and effects on membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide typically involves the cyclocondensation of acetylenic ketones with hydrazines. One efficient synthetic route includes the reaction of 1-phenyl-1H-pyrazol-3-ol with cyclobutanecarboxylic acid chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]acetamide derivatives: These compounds share a similar pyrazole core and exhibit anti-inflammatory and antioxidant activities.
3(5)-Substituted pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide is unique due to its specific structural features, such as the cyclobutanecarboxamide moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(11-2-1-3-11)16-12-6-4-10(5-7-12)13-8-9-15-17-13/h4-9,11H,1-3H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKWYJADPUTIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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